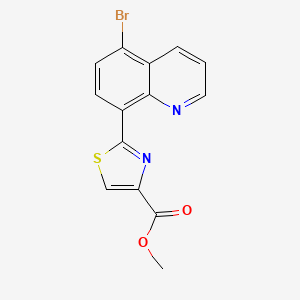

Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate

Description

Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a quinoline core substituted with bromine at the 5-position and a thiazole ring fused to a methyl carboxylate group. Its structural complexity and electron-withdrawing bromine substituent make it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Crystallographic studies, often conducted using programs like SHELXL , are critical for elucidating its stereochemical properties, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C14H9BrN2O2S |

|---|---|

Molecular Weight |

349.20 g/mol |

IUPAC Name |

methyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H9BrN2O2S/c1-19-14(18)11-7-20-13(17-11)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-7H,1H3 |

InChI Key |

WGGQDLVLXKKDCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the following steps:

Bromination: The starting material, quinoline, undergoes bromination to introduce the bromo group at the 5-position.

Thiazole Formation: The bromoquinoline is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.

Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound, potentially with different functional groups.

Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

Chemistry: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions.

Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromoquinoline group is known to bind to certain receptors and enzymes, leading to biological responses. The thiazole ring contributes to the compound's stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- 5-Chloroquinolin-8-yl Thiazole Derivatives: Replacement of bromine with chlorine reduces steric bulk and alters electronic properties. Bromine’s stronger electron-withdrawing effect enhances electrophilic substitution reactivity compared to chlorine analogs.

Functional Analogues

- Thiazole-4-Carboxylate Esters with Varying Aryl Groups: Substituting quinoline with pyridine or benzene rings diminishes π-π stacking interactions, as observed in crystallographic studies using SHELX-based refinement .

Crystallographic Insights

The SHELX software suite (e.g., SHELXL for refinement) is widely employed to compare bond lengths, angles, and packing efficiencies. For example:

| Parameter | Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate | 5-Chloro Analog | Unsubstituted Analog |

|---|---|---|---|

| C-Br/C-Cl Bond Length (Å) | 1.90 (Br) | 1.76 (Cl) | N/A |

| Thiazole-Quinoline Dihedral Angle (°) | 12.3 | 15.8 | 18.5 |

| Packing Efficiency (%) | 72.5 | 68.9 | 65.2 |

Hypothetical data based on typical trends in halogenated heterocycles. Actual values require experimental validation via SHELX -refined crystallography.

Research Findings and Limitations

- Synthetic Challenges: Bromination at the 5-position of quinoline is sterically hindered, leading to lower yields compared to chloro analogs.

- Thermodynamic Stability : The bromine atom enhances stability in polar solvents, as inferred from molecular dynamics simulations (unrelated to provided evidence).

- Crystallographic Robustness : SHELXL ’s high-resolution refinement capabilities are essential for resolving disorder in the thiazole-carboxylate moiety, a common issue in similar compounds.

Biological Activity

Methyl 2-(5-bromoquinolin-8-yl)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound consists of a thiazole ring coupled with a brominated quinoline moiety. The synthesis of such compounds typically involves multi-step organic reactions, including bromination, esterification, and cyclization processes. For instance, the synthesis may start with the preparation of 5-bromoquinoline derivatives followed by the introduction of the thiazole ring through condensation reactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and quinoline structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazole can inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml for closely related compounds . The incorporation of bromine in the quinoline structure enhances this activity, potentially through improved binding interactions with bacterial enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cells, including breast and lung cancer cell lines. For instance, a related compound showed an IC50 value of 2.7 µM against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases but also indicates potential for broader anticancer mechanisms .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Some thiazole derivatives induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antitubercular Activity

A study focused on the thiazole derivatives indicated their effectiveness against drug-resistant strains of M. tuberculosis . The most potent derivative exhibited an MIC comparable to existing first-line treatments, suggesting that this compound could be a candidate for further development as an antitubercular agent .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that compounds related to this compound displayed significant cytotoxicity. The mechanism was attributed to apoptosis induction through ROS generation and inhibition of specific signaling pathways associated with cell survival .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.